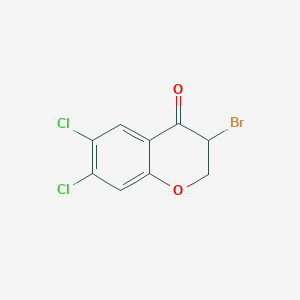
2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(5-carboxifuran-2-il)-4-oxo-4H-cromen-3-carboxílico es un compuesto orgánico que pertenece a la clase de las cromenas. Las cromenas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en química medicinal. Este compuesto presenta un anillo de furano fusionado a una estructura de cromeno, con grupos de ácido carboxílico unidos a los anillos de furano y cromeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(5-carboxifuran-2-il)-4-oxo-4H-cromen-3-carboxílico suele implicar reacciones orgánicas multietapa. Un método común incluye la ciclación de precursores apropiados en condiciones ácidas o básicas para formar el anillo de cromeno, seguido de la introducción del anillo de furano a través de una serie de reacciones de condensación. Los grupos de ácido carboxílico suelen introducirse mediante reacciones de oxidación utilizando reactivos como permanganato de potasio o trióxido de cromo.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para garantizar un control preciso de las condiciones de reacción y mejorar el rendimiento y la pureza. Los catalizadores como el paladio sobre carbono (Pd/C) pueden utilizarse para facilitar pasos específicos en la síntesis.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de furano, lo que lleva a la formación de varios derivados oxidados.
Reducción: La reducción del anillo de cromeno puede producir derivados dihidrocromen.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Halógenos (Br₂, Cl₂), agentes nitrantes (HNO₃)
Productos principales:
- Derivados oxidados del anillo de furano
- Derivados dihidrocromen
- Cromenos sustituidos con varios grupos funcionales
Aplicaciones Científicas De Investigación
El ácido 2-(5-carboxifuran-2-il)-4-oxo-4H-cromen-3-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y antioxidantes.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente por su capacidad de interactuar con dianas biológicas.
Industria: Se utiliza en el desarrollo de colorantes y pigmentos debido a su estructura de cromeno.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(5-carboxifuran-2-il)-4-oxo-4H-cromen-3-carboxílico implica su interacción con varios objetivos moleculares. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir enzimas específicas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios. Las vías y los objetivos moleculares exactos pueden variar según la aplicación específica y el contexto de uso.
Compuestos similares:
Cumarina: Otro derivado de la cromena conocido por sus propiedades anticoagulantes.
Flavonoides: Una clase de compuestos con una estructura de cromeno similar, ampliamente estudiada por sus actividades antioxidantes.
Furanocumarinas: Compuestos que combinan estructuras de furano y cumarina, conocidos por sus propiedades fototóxicas.
Singularidad: El ácido 2-(5-carboxifuran-2-il)-4-oxo-4H-cromen-3-carboxílico es único debido a la presencia de anillos de furano y cromeno con grupos de ácido carboxílico, que confieren reactividad química y actividad biológica distintas. Esta combinación de características estructurales lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
Coumarin: Another chromene derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with a similar chromene structure, widely studied for their antioxidant activities.
Furanocoumarins: Compounds that combine furan and coumarin structures, known for their phototoxic properties.
Uniqueness: 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid is unique due to the presence of both furan and chromene rings with carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89002-86-8 |
|---|---|
Fórmula molecular |
C15H8O7 |
Peso molecular |
300.22 g/mol |
Nombre IUPAC |
2-(5-carboxyfuran-2-yl)-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C15H8O7/c16-12-7-3-1-2-4-8(7)22-13(11(12)15(19)20)9-5-6-10(21-9)14(17)18/h1-6H,(H,17,18)(H,19,20) |
Clave InChI |
WCWANJIFQXKLNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)

![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)


![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)

![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)
![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)


